Tert-butyl 4-(2-(methylsulfonyl)pyrimidin-4-yl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(2-(methylsulfonyl)pyrimidin-4-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C15H23N3O4S and a molecular weight of 341.43 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of Tert-butyl 4-(2-(methylsulfonyl)pyrimidin-4-yl)piperidine-1-carboxylate involves several steps. One common method includes the reaction of tert-butyl 4-piperidinecarboxylate with 2-(methylsulfonyl)pyrimidine under specific conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Chemical Reactions Analysis
Tert-butyl 4-(2-(methylsulfonyl)pyrimidin-4-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles.
Scientific Research Applications
Tert-butyl 4-(2-(methylsulfonyl)pyrimidin-4-yl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-butyl 4-(2-(methylsulfonyl)pyrimidin-4-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Tert-butyl 4-(2-(methylsulfonyl)pyrimidin-4-yl)piperidine-1-carboxylate can be compared with similar compounds such as:
- Tert-butyl 4-(2-chloropyrimidin-4-yl)piperidine-1-carboxylate
- Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
- Tert-butyl 4-(phenylamino)piperidine-1-carboxylate
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications.
Properties
Molecular Formula |
C15H23N3O4S |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
tert-butyl 4-(2-methylsulfonylpyrimidin-4-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H23N3O4S/c1-15(2,3)22-14(19)18-9-6-11(7-10-18)12-5-8-16-13(17-12)23(4,20)21/h5,8,11H,6-7,9-10H2,1-4H3 |
InChI Key |
ZBOJZLFGPBPSSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NC(=NC=C2)S(=O)(=O)C |
Origin of Product |
United States |
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